![molecular formula C25H34N2O2 B3856814 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-(1-phenylethylidene)propanohydrazide](/img/structure/B3856814.png)
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-(1-phenylethylidene)propanohydrazide
Overview
Description
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-(1-phenylethylidene)propanohydrazide, also known as DBPPH, is a synthetic antioxidant compound that has gained attention in recent years due to its potential applications in various fields of research.
Mechanism of Action
The mechanism of action of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-(1-phenylethylidene)propanohydrazide involves its ability to scavenge free radicals and inhibit lipid peroxidation. It acts as a hydrogen donor, effectively neutralizing free radicals and preventing them from causing oxidative damage to cells. 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-(1-phenylethylidene)propanohydrazide also chelates metal ions, which can catalyze the production of free radicals in cells.
Biochemical and Physiological Effects
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-(1-phenylethylidene)propanohydrazide has been shown to have various biochemical and physiological effects, including reducing oxidative stress, improving mitochondrial function, and modulating various signaling pathways. It has also been shown to have anti-inflammatory properties, which can help to reduce inflammation in various disease conditions.
Advantages and Limitations for Lab Experiments
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-(1-phenylethylidene)propanohydrazide has several advantages for lab experiments, including its stability, solubility, and low toxicity. It is also relatively easy to synthesize and purify. However, one limitation of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-(1-phenylethylidene)propanohydrazide is its limited water solubility, which can make it difficult to use in aqueous systems.
Future Directions
There are several future directions for research on 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-(1-phenylethylidene)propanohydrazide. One area of interest is its potential use in the development of new drugs for the treatment of various diseases. 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-(1-phenylethylidene)propanohydrazide has also been investigated for its potential use in the development of new food preservatives. Further research is needed to explore the full potential of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-(1-phenylethylidene)propanohydrazide and its applications in various fields.
Conclusion
In conclusion, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-(1-phenylethylidene)propanohydrazide is a synthetic antioxidant compound that has gained attention in recent years due to its potential applications in various fields of research. Its synthesis method has been optimized to achieve a high yield of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-(1-phenylethylidene)propanohydrazide with good purity. 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-(1-phenylethylidene)propanohydrazide has been widely studied for its antioxidant properties and potential applications in various fields, including the prevention and treatment of various diseases and food preservation. Further research is needed to explore the full potential of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-(1-phenylethylidene)propanohydrazide and its applications in various fields.
Scientific Research Applications
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-(1-phenylethylidene)propanohydrazide has been widely studied for its antioxidant properties and potential applications in various fields. It has been shown to have protective effects against oxidative stress in cells, which is relevant to the prevention and treatment of various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-(1-phenylethylidene)propanohydrazide has also been investigated for its potential use in food preservation, as it can inhibit lipid oxidation and prolong the shelf life of food products.
properties
IUPAC Name |
3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-[(E)-1-phenylethylideneamino]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O2/c1-17(19-11-9-8-10-12-19)26-27-22(28)14-13-18-15-20(24(2,3)4)23(29)21(16-18)25(5,6)7/h8-12,15-16,29H,13-14H2,1-7H3,(H,27,28)/b26-17+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQSDHXEHQEUPP-YZSQISJMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)/C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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